molecular formula C4H2BrClN2O B1382593 5-Bromo-3-chloropyrazin-2(1H)-one CAS No. 21943-17-9

5-Bromo-3-chloropyrazin-2(1H)-one

Cat. No.: B1382593
CAS No.: 21943-17-9
M. Wt: 209.43 g/mol
InChI Key: AUPTWKVUAKJWMG-UHFFFAOYSA-N
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Description

5-Bromo-3-chloropyrazin-2(1H)-one: is an organic compound with the chemical formula C4H2BrClN2O . It is a heterocyclic compound, characterized by a pyrazine ring substituted with bromine and chlorine atoms. This compound is typically found as a white crystalline solid and is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloropyrazin-2(1H)-one can be achieved through several methods. One common approach involves the chlorination of 5-bromopyrazine followed by treatment under acidic conditions. For instance, a suspension of N-Bromosuccinimide (NBS) in chloroform can be heated at reflux for 16 hours under an inert atmosphere to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and bromination reactions. These processes are typically carried out in specialized reactors designed to handle the corrosive nature of the reagents and the high temperatures required for the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloropyrazin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Sulfuric Acid and Sodium Nitrite: Employed in diazotization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.

Scientific Research Applications

5-Bromo-3-chloropyrazin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity due to the presence of bromine and chlorine atoms.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloropyrazin-2(1H)-one involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form bonds with various biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloropyridine
  • 5-Bromo-3-chloropyrazin-2-amine
  • 2-Amino-5-bromo-3-chloropyrazine

Uniqueness

Compared to similar compounds, 5-Bromo-3-chloropyrazin-2(1H)-one is unique due to its specific substitution pattern on the pyrazine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

5-Bromo-3-chloropyrazin-2(1H)-one is a heterocyclic compound characterized by the presence of bromine and chlorine substituents on a pyrazinone framework. Its molecular formula is C4_4H2_2BrClN2_2O, with a molecular weight of 209.43 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals.

The compound's unique structure allows it to engage in various chemical reactions, including substitution, oxidation, and reduction. These reactions can lead to the formation of diverse derivatives that may exhibit enhanced biological properties. The presence of halogen atoms (bromine and chlorine) is significant as they can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The halogen atoms can form bonds with various biomolecules, potentially altering their function. Research indicates that these interactions may be crucial for its pharmacological effects, although detailed pathways remain to be fully elucidated.

Biological Activity and Applications

Research has indicated several potential biological activities for this compound:

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

  • Synthesis and Evaluation : A study reported the synthesis of various pyrazine derivatives, including those with similar structures to this compound. These derivatives were evaluated for their anticancer activity against human bladder cancer cell lines (T24), showing significant inhibitory effects with IC50_{50} values in the low micromolar range .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively bind to enzymes involved in cancer progression, although experimental validation is still required.
  • Pharmacological Profiles : The pharmacokinetic profiles of related compounds indicate favorable absorption and distribution characteristics, which are critical for their therapeutic efficacy. Further research is necessary to establish similar profiles for this compound itself .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AntimicrobialPotential activity against bacterial strains
AnticancerInhibitory effects on T24 bladder cancer cells
Pharmaceutical UseIntermediate for synthesizing complex drugs
Binding AffinityPredicted binding to cancer-related molecular targets

Properties

IUPAC Name

5-bromo-3-chloro-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2O/c5-2-1-7-4(9)3(6)8-2/h1H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPTWKVUAKJWMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=O)N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901298962
Record name 5-Bromo-3-chloro-2(1H)-pyrazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21943-17-9
Record name 5-Bromo-3-chloro-2(1H)-pyrazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21943-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-chloro-2(1H)-pyrazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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